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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B15591997

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
formulation, characterization, and analysis of doxofylline sustained-release (SR) tablets.
Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory
diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The
development of sustained-release formulations aims to maintain therapeutic drug levels over
an extended period, which can improve patient compliance and reduce the frequency of
dosing.[1]

Formulation Development

The formulation of doxofylline SR tablets involves the careful selection of polymers and
excipients to control the drug release rate.[1] Hydrophilic polymers such as Hydroxypropyl
Methylcellulose (HPMC) and Chitosan are commonly used to form a matrix that gradually
releases the drug.[3][4] The manufacturing process, either direct compression or wet
granulation, also plays a crucial role in the final characteristics of the tablet.[4][5]

Example Formulations

The following table summarizes example formulations for doxofylline SR tablets, with quantities
typically expressed in milligrams (mg) per tablet.
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. Formulation Formulation Formulation .
Ingredient Function
F1 (mg) F2 (mg) F3 (mg)
Active
Doxofylline 400 400 650 Pharmaceutical
Ingredient
Sustained-
HPMC K100M 100 150 125 release matrix
former
Sustained-
Chitosan 50 100 - release matrix
former
Microcrystalline ) ]
100 50 100 Diluent/Binder
Cellulose
Lactose 50 50 - Diluent
Povidone (PVP Binder (for wet
25 25 - )
K-90) granulation)
Talc 15 15 18 Glidant
Magnesium .
10 10 7 Lubricant
Stearate
Total Weight 750 800 900

Note: These are example formulations and may require optimization based on experimental
results.

Quality Control Parameters

To ensure the quality and consistency of the manufactured tablets, several physical parameters
are evaluated.[1]
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Parameter Typical Specification

Hardness 5 -8 kg/cm 2

Friability <1%

Weight Variation + 5% of average weight

Thickness Consistent across the batch (e.g., + 5%)
Drug Content Uniformity 85% - 115% of the label claim

Pharmacokinetic Profile

The sustained-release formulation is designed to modify the pharmacokinetic profile of

doxofylline, leading to a prolonged therapeutic effect.

Immediate-Release (400 Sustained-Release (650
Parameter
mg) mg)
Cmax (ng/mL) ~15,000 ~7,000
Tmax (hr) 1 6-8
AUC (ng-hr/mL) Comparable Comparable
Half-life (t%2) (hr) ~7 Prolonged

Note: Values are approximate and can vary between studies.[6]

Experimental Protocols
Tablet Manufacturing

4.1.1. Direct Compression Method
This method is suitable for formulations with good flow and compressibility properties.[4]

e Sieving: Pass doxofylline and all excipients (except the lubricant) through a suitable mesh

sieve (e.g., #60) to ensure uniformity.[4]
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» Blending: Mix the sieved powders in a blender for 15 minutes to achieve a homogenous
blend.

 Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.

o Compression: Compress the final blend into tablets using a rotary tablet press with
appropriate punches.[4]

4.1.2. Wet Granulation Method

This method is often used to improve the flow and compression characteristics of the powder
blend.[5]

 Sifting and Mixing: Sift doxofylline and intragranular excipients (e.g., HPMC, lactose) through
a #40 mesh and mix in a high-shear mixer for 10 minutes.[5]

e Binder Preparation: Prepare a binder solution by dissolving Povidone (PVP) in isopropyl
alcohol.[5]

o Granulation: Add the binder solution to the powder mix slowly while mixing to form wet
granules.

e Drying: Dry the wet granules in a tray dryer or fluid bed dryer until the desired moisture
content is reached.

e Sizing: Pass the dried granules through a suitable mesh to obtain uniform size.

» Lubrication: Add the remaining extragranular excipients (e.g., talc, magnesium stearate) to
the dried granules and blend.

Compression: Compress the lubricated granules into tablets.[5]

Quality Control Tests

4.2.1. Hardness Test

 Apparatus: Hardness tester.
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e Procedure: Place a tablet in the tester and apply force until the tablet fractures.

» Measurement: Record the force required to break the tablet in kg/cm 2.

o Replicates: Repeat for at least 10 tablets and calculate the average hardness.[7]

4.2.2. Friability Test

Apparatus: Roche Friabilator.

Procedure: Accurately weigh 10 tablets (W_initial). Place the tablets in the friabilator and
operate at 25 rpm for 4 minutes (100 revolutions).[3]

Measurement: Remove the tablets, de-dust them, and re-weigh (W_final).

Calculation: Calculate the percentage friability using the formula: (W _initial - W_final) /
W_initial) * 100.[7]

4.2.3. Weight Variation Test

o Apparatus: Analytical balance.

e Procedure: Weigh 20 tablets individually and calculate the average weight.

o Comparison: Compare the individual weights to the average weight. The percentage
deviation should be within the pharmacopoeial limits.[3]

4.2.4. Drug Content Assay

o Sample Preparation: Crush 20 tablets to a fine powder. Accurately weigh a portion of the
powder equivalent to a single dose of doxofylline.[3]

o Extraction: Dissolve the powder in a suitable solvent (e.g., methanol and 0.1M HCI) and
sonicate to ensure complete dissolution of the drug.[3]

o Analysis: Filter the solution and analyze the drug concentration using a validated analytical
method, such as UV-Vis spectrophotometry or HPLC.[4]
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In-Vitro Dissolution Testing

This test evaluates the rate at which the drug is released from the tablet.
e Apparatus: USP Dissolution Apparatus Il (Paddle type).[4]

¢ Dissolution Medium: 900 mL of 0.1 N HCI for the first 2 hours, followed by 900 mL of pH 6.8
phosphate buffer.[4]

o Apparatus Settings:
o Temperature: 37 £ 0.5°C
o Paddle Speed: 50 rpm[4]
e Procedure:
o Place one tablet in each dissolution vessel.

o Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24
hours).

o Replace the withdrawn volume with fresh dissolution medium.

e Analysis: Analyze the drug concentration in each sample using a suitable analytical method
(e.g., UV-Vis spectrophotometry at 273 nm).[5]

Accelerated Stability Studies

Stability studies are conducted to determine the shelf-life of the product, following ICH
guidelines.[8][9][10][11][12]

o Storage Conditions: Store the tablets in their final proposed packaging at accelerated
conditions: 40°C £ 2°C and 75% RH £ 5% RH.[9]

o Testing Frequency: Test the tablets at initial (0), 3, and 6 months.[10]

o Parameters to be Tested:
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Drug content

o In-vitro dissolution profile

o Evaluation: Evaluate any significant changes in the tested parameters over the study period.
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Caption: Experimental workflow for doxofylline SR tablet development.

Doxofylline Signaling Pathway
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Caption: Doxofylline's mechanism of action and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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